molecular formula C8H5FIN B3255792 5-fluoro-6-iodo-1H-indole CAS No. 259860-35-0

5-fluoro-6-iodo-1H-indole

Cat. No. B3255792
Key on ui cas rn: 259860-35-0
M. Wt: 261.03 g/mol
InChI Key: GEAPQCVRUKYWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217028B2

Procedure details

To a microwave reaction vessel was added 5-fluoro-6-iodo-1H-indole (1 g), potassium ferrocyanide (1.41 g), Na2CO3 (0.80 g), PdCl2(dppf)-CH2Cl2 adduct (0.31 g) and N,N-dimethylacetamide (DMA). The reaction vessel was then sealed and heated in Biotage Initiator using initial high to 140° C. for 2 hours. After cooling the reaction, the solvent was evaporated and the residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The insolubles were filtered, the organics were evaporated and the residue was chromatographed on silica gel to give the designed product 5-fluoro-1H-indole-6-carbonitrile (D151) (0.25 g). MS (ES): C9H5FN2 requires 160.0; found 161.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
catalyst
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1I)[NH:7][CH:6]=[CH:5]2.C([O-])([O-])=O.[Na+].[Na+].[CH3:18][N:19](C)C(=O)C>[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:18]#[N:19])[NH:7][CH:6]=[CH:5]2 |f:1.2.3,5.6.7.8.9,10.11.12.13.14|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1I
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
1.41 g
Type
catalyst
Smiles
[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
Name
Quantity
0.31 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The reaction vessel was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated in Biotage Initiator
CUSTOM
Type
CUSTOM
Details
high to 140° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (50 mL) and ethyl acetate (50 mL)
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered
CUSTOM
Type
CUSTOM
Details
the organics were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CNC2=CC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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